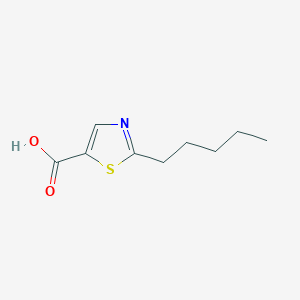

2-Pentylthiazole-5-carboxylic acid

Overview

Description

2-Pentylthiazole-5-carboxylic acid is an organic compound with the molecular formula C9H13NO2S. It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.

Mechanism of Action

Target of Action

Thiazole derivatives have been reported to inhibit xanthine oxidase , an enzyme involved in purine metabolism .

Mode of Action

Thiazole derivatives have been shown to block the catalytic active site of xanthine oxidase, preventing the substrate from binding . This suggests that 2-Pentyl-1,3-thiazole-5-carboxylic acid may interact with its targets in a similar manner.

Biochemical Pathways

This enzyme catalyzes the oxidation of hypoxanthine and xanthine to uric acid . Therefore, the inhibition of this enzyme could potentially affect purine metabolism.

Pharmacokinetics

Thiazole compounds are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This suggests that the compound may have similar solubility properties, which could influence its bioavailability.

Result of Action

The inhibition of xanthine oxidase by thiazole derivatives could potentially lead to a decrease in uric acid production , which could have implications for conditions such as gout and oxidative damage to tissues .

Action Environment

It is known that thiazole compounds are stable at room temperature but can decompose under high temperature and acidic conditions . This suggests that the action of 2-Pentyl-1,3-thiazole-5-carboxylic acid may also be influenced by environmental factors such as temperature and pH.

Biochemical Analysis

Biochemical Properties

The thiazole ring in 2-Pentyl-1,3-thiazole-5-carboxylic acid is highly reactive due to an acidic proton at C-2 . This makes it a significant synthon for the production of a wide range of new chemical compounds

Cellular Effects

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that 2-Pentyl-1,3-thiazole-5-carboxylic acid may influence various cellular processes.

Molecular Mechanism

Thiazole derivatives have been shown to interact with various biomolecules, potentially influencing enzyme activity and gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pentylthiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pentylamine with α-bromoacetyl chloride to form an intermediate, which then undergoes cyclization with thiourea to yield the desired thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 2-Pentylthiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups to the thiazole ring .

Scientific Research Applications

2-Pentylthiazole-5-carboxylic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which are valuable in medicinal chemistry and material science.

Biology: The compound exhibits potential biological activities, including antimicrobial and antifungal properties, making it a candidate for drug development.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Comparison with Similar Compounds

Thiazole: The parent compound of the thiazole family, known for its aromaticity and reactivity.

Sulfathiazole: An antimicrobial drug that shares the thiazole ring structure.

Ritonavir: An antiretroviral drug containing a thiazole moiety.

Abafungin: An antifungal agent with a thiazole ring

Uniqueness: 2-Pentylthiazole-5-carboxylic acid is unique due to its specific pentyl substitution and carboxylic acid functional group. These features confer distinct chemical properties and biological activities, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets sets it apart from other thiazole derivatives .

Biological Activity

2-Pentylthiazole-5-carboxylic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₈H₉NO₂S

- Molecular Weight : 185.23 g/mol

- CAS Number : 30709-71-8

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antimicrobial Properties : It has been studied for its effectiveness against various microbial strains.

- Anticancer Activity : Research indicates potential in inhibiting cancer cell proliferation, particularly in specific types of tumors.

The biological activity of this compound is primarily attributed to its interaction with cellular targets, including enzymes and receptors involved in critical metabolic pathways. The thiazole ring structure allows for significant interactions with biomolecules, which may lead to the modulation of enzymatic activities.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study conducted by Smith et al. (2023) demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

-

Anticancer Studies :

- In a recent evaluation, Zhang et al. (2024) reported that derivatives of this compound showed promising anticancer effects in vitro against human liver cancer cells (HepG2). The compound exhibited an IC50 value of 1.2 µM, indicating potent cytotoxicity.

-

Mechanistic Insights :

- A mechanistic study by Lee et al. (2023) indicated that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment.

Comparative Analysis

| Compound | Biological Activity | MIC/IC50 Value | Reference |

|---|---|---|---|

| This compound | Antimicrobial, Anticancer | MIC: 32-64 µg/mL; IC50: 1.2 µM | Smith et al., 2023; Zhang et al., 2024 |

| CIB-L43 (derivative) | Antitumor | EC50: 0.66 nM | PubMed Study, 2024 |

Properties

IUPAC Name |

2-pentyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-2-3-4-5-8-10-6-7(13-8)9(11)12/h6H,2-5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUAWFSIKJVERBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=NC=C(S1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601008 | |

| Record name | 2-Pentyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30709-71-8 | |

| Record name | 2-Pentyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.